1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is an organofluorine compound featuring a cyclopropane ring substituted with a bromomethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents and trifluoroethylating reagents. One possible route is:
Starting Material: Cyclopropane
Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromomethyl group.
Trifluoroethylation: Reacting the bromomethylcyclopropane with a trifluoroethylating agent such as trifluoroethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and trifluoroethylation reactions, optimized for yield and purity. Continuous flow reactors and advanced purification techniques may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the cyclopropane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azidomethyl derivatives.
Oxidation: Formation of hydroxymethyl or carbonyl derivatives.
Reduction: Formation of reduced cyclopropane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane depends on its interactions with molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and metabolic stability. The cyclopropane ring can impart rigidity to the molecule, affecting its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclobutane
- 1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopentane
Uniqueness
1-(Bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane is unique due to the combination of its bromomethyl and trifluoroethyl substituents on a cyclopropane ring
Properties
Molecular Formula |
C6H8BrF3 |
---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2,2,2-trifluoroethyl)cyclopropane |
InChI |
InChI=1S/C6H8BrF3/c7-4-5(1-2-5)3-6(8,9)10/h1-4H2 |
InChI Key |
DFOIFJLSUKILJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.